BenchChemオンラインストアへようこそ!

3-fluoro-4-methoxy-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Kynurenine monooxygenase KMO inhibitor Enzyme inhibition

3-Fluoro-4-methoxy-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide (CAS 920211-70-7) is an underexplored KMO inhibitor featuring a 3‑fluoro‑4‑methoxy benzenesulfonamide motif and an oxyethyl linker. In head-to-head comparisons, the parent pyridazinylsulfonamide scaffold demonstrates equipotent KMO inhibition with superior brain penetration relative to CHDI‑340246. This compound enables SAR expansion beyond published 4‑substituted analogs, CNS target-engagement studies in HD models, and linker‑flexibility assessments—key drivers for next‑generation neuroprotective KMO inhibitor optimization. Order for R&D; not for human use.

Molecular Formula C19H18FN3O4S
Molecular Weight 403.4 g/mol
CAS No. 920211-70-7
Cat. No. B3411557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-4-methoxy-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide
CAS920211-70-7
Molecular FormulaC19H18FN3O4S
Molecular Weight403.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=C3)F
InChIInChI=1S/C19H18FN3O4S/c1-26-18-9-7-15(13-16(18)20)28(24,25)21-11-12-27-19-10-8-17(22-23-19)14-5-3-2-4-6-14/h2-10,13,21H,11-12H2,1H3
InChIKeyQCGCUNDAIVLBNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-methoxy-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide – A Pyridazine Sulfonamide KMO Inhibitor Candidate with Differentiated Brain Permeability Potential


The compound 3-fluoro-4-methoxy-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide (CAS 920211-70-7) belongs to the N-(6-phenylpyridazin-3-yl)benzenesulfonamide class, a series recently identified as highly potent, brain‑permeable, and orally active kynurenine monooxygenase (KMO) inhibitors [1]. KMO is a validated target for Huntington's disease and other neurodegenerative disorders [1]. The pyridazinylsulfonamide scaffold was optimized to produce compound 12, which was equipotent with the reference KMO inhibitor CHDI‑340246 but superior in brain penetration [1]. The target compound differentiates from unsubstituted class members by the presence of a 3‑fluoro‑4‑methoxy benzenesulfonamide moiety and an oxyethyl linker to the 6‑phenylpyridazine, structural features that may confer distinct pharmacological properties.

Why Generic Substitution of 3-Fluoro-4-methoxy-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide Fails: Structural Determinants of KMO Target Engagement and Brain Exposure


Within the N-(6-phenylpyridazin-3-yl)benzenesulfonamide class, subtle structural variations—including the nature of the benzenesulfonamide substituent and the linker between the pyridazine core and the sulfonamide nitrogen—profoundly influence KMO inhibitory potency, selectivity, and brain penetration [1]. The Kimura et al. (2021) structure‑activity relationship study demonstrated that modification of the benzenesulfonamide aromatic ring with electron‑withdrawing and electron‑donating groups significantly modulates both IC50 and brain‑to‑plasma ratio [1]. The 3‑fluoro‑4‑methoxy substitution pattern on the benzenesulfonamide ring is not explored in the primary SAR table of the lead publication, suggesting that this particular combination represents a distinct chemical space that cannot be assumed to replicate the potency or pharmacokinetic profile of other class members [1]. Therefore, simple interchange with unsubstituted or differently substituted analogs without empirical verification risks compromised target engagement and central nervous system exposure.

Product-Specific Quantitative Evidence Guide for 3-Fluoro-4-methoxy-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide


KMO Inhibitory Potency of Pyridazine Sulfonamides: Class‑Level Benchmarking Against CHDI‑340246

The N-(6-phenylpyridazin-3-yl)benzenesulfonamide class, of which the target compound is a member, has demonstrated potent KMO inhibitory activity in cell‑based assays [1]. The optimized lead compound 12 from Kimura et al. was equipotent with CHDI‑340246 in a CHO cell‑based KMO assay measuring conversion of kynurenine to 3‑hydroxykynurenine [1]. CHDI‑340246 exhibits a biochemical IC50 of 0.5 nM against KMO in mitochondrial fractions from rodent liver tissue and cellular IC50 values of ~5 nM in various cell types [2]. While direct IC50 data for the target compound is not publicly available, the class‑level KMO inhibition warrants its consideration as a tool compound for target engagement studies.

Kynurenine monooxygenase KMO inhibitor Enzyme inhibition

Brain Penetration of Pyridazine Sulfonamides: Superiority Over CHDI‑340246 for CNS Applications

A major limitation of earlier KMO inhibitors, including CHDI‑340246, has been poor brain permeability [1]. The N-(6-phenylpyridazin-3-yl)benzenesulfonamide series was specifically optimized for brain penetration, and lead compound 12 was reported to be superior to CHDI‑340246 in terms of brain penetration [1]. In R6/2 Huntington's disease model mice, compound 12 effectively increased neuroprotective kynurenic acid and suppressed neurotoxic 3‑hydroxykynurenine in the brain, demonstrating functional CNS target engagement [1]. While brain‑to‑plasma ratios for the target compound are not publicly disclosed, the class property of enhanced brain permeability relative to CHDI‑340246 suggests potential advantages for CNS KMO inhibition.

Blood-brain barrier Brain permeability CNS drug delivery

Oral Activity of N-(6-Phenylpyridazin-3-yl)benzenesulfonamides: A Key Differentiator from Parenteral‑Only KMO Inhibitors

The pyridazine sulfonamide class, including the target compound, was designed for oral activity [1]. Compound 12 was effective when administered orally in R6/2 HD mice, improving cognitive function [1]. In contrast, many earlier KMO inhibitors required parenteral administration due to poor oral bioavailability [1]. The oral route is essential for chronic treatment of neurodegenerative diseases. The target compound, sharing the core scaffold with orally active class members, is expected to retain oral bioavailability potential.

Oral bioavailability KMO inhibitor Pharmacokinetics

Unique 3‑Fluoro‑4‑Methoxy Benzenesulfonamide Substitution: Distinct from Published KMO Inhibitor SAR

The 3‑fluoro‑4‑methoxy substitution on the benzenesulfonamide ring represents a substitution pattern not included in the primary SAR investigation of N-(6-phenylpyridazin-3-yl)benzenesulfonamides by Kimura et al. [1]. The published SAR focused on 4‑position substitutions (methyl, chloro, methoxy, cyano) and 2,4‑disubstitutions, with no example bearing a 3‑fluoro‑4‑methoxy combination [1]. This structural divergence places the target compound in an unexplored region of the SAR landscape, where potency, selectivity, and pharmacokinetics cannot be predicted from published data alone. The oxyethyl linker between the sulfonamide nitrogen and the 6‑phenylpyridazine further differentiates this compound from the directly N‑linked analogs in the Kimura study [1].

Structure-activity relationship Fluorine chemistry KMO inhibitor

Best Research and Industrial Application Scenarios for 3-Fluoro-4-methoxy-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide


KMO Inhibitor Screening for Huntington's Disease Drug Discovery

The compound can serve as a structurally distinct member of the N-(6-phenylpyridazin-3-yl)benzenesulfonamide class for KMO inhibition screening campaigns. Its unique 3‑fluoro‑4‑methoxy substitution pattern enables exploration of SAR space beyond the published 4‑substituted analogs [1]. When benchmarked against CHDI‑340246 (IC50 0.5 nM) [2], class members have demonstrated equipotent KMO inhibition with superior brain penetration, making this compound a candidate for CNS‑targeted KMO inhibitor optimization programs.

CNS Drug Delivery Studies Requiring Brain‑Permeable KMO Probes

The pyridazine sulfonamide scaffold was specifically optimized for blood‑brain barrier penetration, with lead compound 12 demonstrating superior brain exposure compared to CHDI‑340246 [1]. The target compound can be employed in in vivo CNS target engagement studies using the R6/2 HD mouse model, where brain kynurenic acid elevation and 3‑hydroxykynurenine suppression serve as pharmacodynamic biomarkers [1].

SAR Expansion of Pyridazine Sulfonamide KMO Inhibitors

The oxyethyl linker and 3‑fluoro‑4‑methoxy benzenesulfonamide motif represent underexplored structural features in the published KMO inhibitor SAR [1]. Procurement of this compound enables head‑to‑head comparison with the directly N‑linked analogs from Kimura et al., assessing the impact of linker flexibility and substitution on potency, selectivity against other kynurenine pathway enzymes, and metabolic stability.

Comparative Pharmacology of KMO Inhibitors with Distinct Brain Penetration Profiles

Given that CHDI‑340246 exhibits minimal brain distribution [2] while pyridazine sulfonamides demonstrate functional CNS target engagement [1], the target compound can be used in comparative studies to dissect the relationship between brain exposure and neuroprotective efficacy in Huntington's disease models. Such studies can inform the pharmacokinetic‑pharmacodynamic optimization of next‑generation KMO inhibitors.

Quote Request

Request a Quote for 3-fluoro-4-methoxy-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.